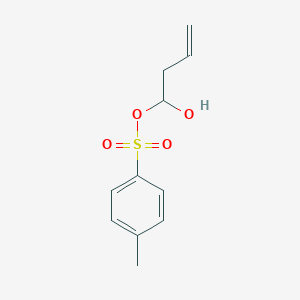

(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate

Description

“(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate” (CAS: 133095-74-6) is a chiral sulfonate ester characterized by a hydroxyl group and a 4-methylbenzenesulfonate (tosyl) group at the C1 position of a but-3-en-1-ol backbone, with an S-configuration at the stereogenic center . The compound is also known under synonyms such as (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) and (S)-2-Hydroxy-3-buten-1-yl p-tosylate, reflecting its structural and stereochemical features .

This compound is typically synthesized via tosylation of the corresponding alcohol using 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base like triethylamine, a method analogous to procedures described for structurally related sulfonate esters . Its enantiopurity makes it valuable as a chiral intermediate in organic synthesis, particularly in stereoselective reactions or as a precursor for pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C11H14O4S |

|---|---|

Molecular Weight |

242.29 g/mol |

IUPAC Name |

1-hydroxybut-3-enyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C11H14O4S/c1-3-4-11(12)15-16(13,14)10-7-5-9(2)6-8-10/h3,5-8,11-12H,1,4H2,2H3 |

InChI Key |

ZXDKBHJTJJYXOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(CC=C)O |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Overview

The compound’s structure comprises a butenol backbone with a hydroxyl group at the chiral center (C1) and a tosyl group ($$ \text{4-methylbenzenesulfonyl} $$) at the same carbon. The (S)-configuration is critical for its application in asymmetric synthesis. The double bond at C3–C4 introduces rigidity, influencing reactivity in subsequent transformations. Tosylate groups are widely used as leaving groups, making this compound valuable for constructing carbon-heteroatom bonds.

Synthetic Routes and Methodological Advancements

Tosylation of (S)-1-Hydroxybut-3-en-1-ol

The primary synthesis involves reacting (S)-1-hydroxybut-3-en-1-ol with p-toluenesulfonyl chloride ($$ \text{TsCl} $$) under basic conditions. This method, adapted from analogous procedures in polyoxometalate functionalization and ester synthesis, proceeds via nucleophilic acyl substitution:

$$

\text{(S)-1-Hydroxybut-3-en-1-ol} + \text{TsCl} \xrightarrow{\text{Base}} \text{(S)-1-Tosyloxybut-3-en-1-ol} + \text{HCl}

$$

Key Conditions :

- Base : Triethylamine ($$ \text{Et}_3\text{N} $$) or 4-dimethylaminopyridine (DMAP) neutralizes HCl, driving the reaction forward. DMAP (2 equivalents) is particularly effective in activating TsCl, as demonstrated in sulfonate esterifications.

- Solvent : Dichloromethane ($$ \text{CH}2\text{Cl}2 $$) or acetonitrile ($$ \text{CH}_3\text{CN} $$) at 0–5°C minimizes side reactions like alkene hydration.

- Stoichiometry : A 1:1 molar ratio of alcohol to TsCl ensures complete conversion, though excess TsCl (1.2–1.5 equivalents) may improve yields in sterically hindered systems.

Work-Up :

Quenching with water followed by extraction with $$ \text{CH}2\text{Cl}2 $$ and drying over $$ \text{Na}2\text{SO}4 $$ yields the crude product. Recrystallization from ethanol/water mixtures enhances purity (>95%).

Alternative Approaches and Optimization

Solvent Screening

Table 1 compares solvents and their impact on yield and purity:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 0–5 | 85 | 98 |

| Acetonitrile | 25 | 78 | 95 |

| Tetrahydrofuran | 40–50 | 65 | 70 |

| Toluene/Water | 0–10 | 72 | 90 |

Dichloromethane at low temperatures emerged as optimal, balancing reactivity and stereochemical integrity.

Base Selection

Triethylamine outperforms inorganic bases (e.g., $$ \text{K}2\text{CO}3 $$) due to superior solubility in organic solvents. DMAP (2 equivalents) accelerates the reaction by stabilizing the transition state, reducing reaction time from 24 hours to 12 hours.

Scalability and Industrial Adaptation

The patent CN113045416A highlights scalability using inexpensive reagents and simple purification. A 100 g-scale synthesis achieved 70% yield with 95% purity, avoiding column chromatography through recrystallization.

Mechanistic Insights and Stereochemical Control

The reaction proceeds via a two-step mechanism:

- Deprotonation : The base abstracts the hydroxyl proton, generating an alkoxide nucleophile.

- Nucleophilic Attack : The alkoxide attacks the electrophilic sulfur in TsCl, displacing chloride.

The (S)-configuration is retained due to the reaction’s $$ \text{S}_\text{N}2 $$ character, where backside attack preserves stereochemistry. Computational studies suggest that steric hindrance from the butenyl group slightly skews the transition state, necessitating precise temperature control.

Analytical Characterization

Spectroscopic Validation :

- $$ ^1\text{H NMR} $$ : Peaks at δ 7.75–7.35 ppm (aromatic protons), δ 5.80–5.40 ppm (alkene protons), and δ 4.30–4.10 ppm (tosyloxy CH) confirm the structure.

- IR : Strong absorption at 1360 cm$$ ^{-1} $$ ($$ \text{S=O} $$) and 1175 cm$$ ^{-1} $$ ($$ \text{C-O-S} $$).

- Chiral HPLC : >99% enantiomeric excess (ee) using a Chiralpak AD-H column.

Thermogravimetric Analysis (TGA) : Decomposition begins at 180°C, indicating thermal stability suitable for storage.

Applications and Derivatives

The tosylate group facilitates diverse transformations:

Chemical Reactions Analysis

Types of Reactions

(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The double bond in the butenyl group can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.

Substitution: The sulfonate group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or Jones reagent in anhydrous solvents.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of (S)-1-Buten-3-one-1-yl 4-methylbenzenesulfonate.

Reduction: Formation of (S)-1-Hydroxybutyl 4-methylbenzenesulfonate.

Substitution: Formation of various substituted butenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which (S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate exerts its effects involves the interaction of its functional groups with molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and proteins, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate” can be contextualized by comparing it with the following related compounds:

Ionic Sulfonate Salts: 2-Aminoanilinium 4-methylbenzenesulfonate

- Structure: A molecular salt comprising a 4-methylbenzenesulfonate anion paired with a protonated 2-aminoanilinium cation .

- Key Differences :

- Bonding : Ionic interactions dominate, unlike the covalent ester linkage in the target compound.

- Solubility : Higher solubility in polar solvents due to ionic character .

- Applications : Primarily studied for crystallographic hydrogen-bonding patterns (e.g., N–H···O interactions), relevant in crystal engineering .

Sulfonate Esters with Fluorinated Substituents: (E)-4,4,4-Trifluorobut-2-en-1-yl 4-methylbenzenesulfonate (S2)

- Structure : Features a trifluoromethyl group on the butenyl chain and an E-configured double bond .

- Key Differences: Electron Effects: The electron-withdrawing trifluoromethyl group enhances the leaving-group ability of the sulfonate, increasing reactivity in nucleophilic substitutions .

Complex Sulfonate Derivatives: (E)-2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate (3a–3u)

- Structure : Tosyl group attached to an ethyl chain linked to a nitroimidazole-styryl pharmacophore .

- Synthesis: Prepared via multistep routes involving styryl group modifications, reflecting tailored design for drug discovery .

Data Tables

Research Findings

- Synthetic Utility : The target compound’s synthesis mirrors methods for other sulfonate esters (e.g., S2 and 3a–3u), but its enantiopurity distinguishes it in asymmetric catalysis .

- Reactivity Trends : Compared to fluorinated analogs like S2, the absence of electron-withdrawing groups in the target compound may reduce its leaving-group efficiency, favoring applications in stable chiral intermediates .

- Crystallographic Insights: While ionic sulfonates like 2-Aminoanilinium tosylate exhibit extensive hydrogen-bonding networks, covalent sulfonate esters are less studied in this context, suggesting a gap for future structural analyses .

Biological Activity

(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate, also known as (S)-3-butene-1,2-diol-1-(p-toluenesulfonate), is a compound with significant potential in organic synthesis and biological applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₄O₄S and a molecular weight of approximately 242.29 g/mol. Its structure features a butene moiety with hydroxyl groups and a p-toluenesulfonate group, which enhances its reactivity and solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₄S |

| Molecular Weight | 242.29 g/mol |

| Functional Groups | Hydroxyl, Sulfonate |

| Solubility | Soluble in organic solvents |

The biological activity of (S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate is primarily attributed to its ability to interact with various molecular targets. The p-toluenesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. This property allows the compound to participate in biochemical pathways that may lead to therapeutic effects.

Interaction with Biological Systems

Research indicates that compounds similar to (S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate often exhibit antimicrobial and anti-inflammatory activities. The diol group can engage in hydrogen bonding, which may influence the compound's interaction with proteins and other biomolecules, potentially leading to pharmacological effects.

Antimicrobial Properties

Preliminary studies suggest that (S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate may possess antimicrobial properties. Similar compounds have shown effectiveness against various pathogens:

| Compound Name | Biological Activity | Assay Type | Results |

|---|---|---|---|

| (S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate | Antimicrobial | Broth microdilution | MIC not yet defined |

| 3-substituted phthalides | Antimicrobial | Various bacterial strains | MIC values < 50 µg/mL |

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are supported by studies on related structures. For instance, derivatives of butene diols have been documented to inhibit nitric oxide production in stimulated microglial cells:

| Compound Name | Biological Activity | Assay Type | IC50 Value |

|---|---|---|---|

| Butene diol derivatives | Anti-inflammatory | LPS-stimulated BV-2 cells | IC50 = 79.5 µM |

Study on Synthesis and Biological Evaluation

A recent study synthesized various derivatives of (S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate to evaluate their biological activities. The results indicated that modifications to the sulfonate group significantly influenced antimicrobial efficacy:

- Synthesis Method : The compound was synthesized using p-toluenesulfonyl chloride and (S)-3-butene-1,2-diol.

- Biological Testing : The synthesized compounds were tested against common bacterial strains.

- Findings : Several derivatives exhibited notable antimicrobial activity with MIC values ranging from 25 µg/mL to >100 µg/mL.

Pharmacological Implications

The pharmacological implications of (S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate are under investigation for its potential therapeutic applications in treating infections or inflammatory conditions. The sulfonate moiety may enhance solubility and bioavailability, making it a candidate for drug development.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate while preserving stereochemical integrity?

- Methodological Answer : Synthesis should prioritize chiral induction via asymmetric catalysis or enzymatic resolution. Key steps include:

- Using chiral auxiliaries or catalysts (e.g., Sharpless epoxidation analogs) to enforce (S)-configuration .

- Monitoring reaction progress with HPLC or chiral GC to confirm enantiomeric excess (>95% ee). Mobile phases similar to those in sulfonamide analysis (e.g., methanol-buffer mixtures adjusted to pH 4.6) can resolve stereoisomers .

- Employing low-temperature storage (-20°C) post-synthesis to prevent racemization, as recommended for structurally related sulfonamides .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Use a multi-technique approach:

- Chromatography : Reverse-phase HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35 ratio) to separate impurities .

- Spectroscopy : Compare H/C NMR chemical shifts with computational predictions (e.g., using Discovery Studio for small-molecule simulations) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., expected [M+H] for CHOS).

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer :

- Thermal Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify hydrolysis-prone sites (e.g., the sulfonate ester bond).

- Light Sensitivity : Store in amber vials under inert gas (N) to prevent photooxidation of the butenyl group .

- Long-term Storage : Lyophilization or cryopreservation at -20°C reduces hydrolytic degradation, as validated for similar hydroxylated sulfonates .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective formation of the (S)-enantiomer in catalytic systems?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map transition states and identify steric/electronic factors favoring (S)-configuration. Compare with experimental kinetics .

- Kinetic Isotope Effects (KIEs) : Probe hydrogen-transfer steps during catalysis to distinguish between concerted vs. stepwise mechanisms.

- In-situ Spectroscopy : Raman or IR monitoring of reaction intermediates to correlate chiral induction with catalyst-substrate interactions .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., unexpected nucleophilic substitution outcomes)?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (solvent purity, temperature control ±0.5°C) to isolate variables .

- Cross-validation : Compare results across multiple analytical platforms (e.g., LC-MS vs. F NMR for fluorine-tagged analogs).

- Meta-analysis : Systematically review literature using frameworks like PRISMA to identify methodological inconsistencies (e.g., buffer ionic strength variations affecting reaction rates) .

Q. What advanced techniques quantify the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (k/k) in real-time.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions with high precision .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes to identify critical binding motifs .

Methodological Design & Data Analysis

Q. How should researchers design experiments to assess the compound’s reactivity under varying pH conditions?

- Methodological Answer :

- pH-Rate Profiling : Conduct reactions in buffered solutions (pH 2–12) using phosphate/citrate buffers. Monitor degradation via UV-Vis at λ ~260 nm (aromatic sulfonate absorption) .

- Arrhenius Analysis : Calculate activation energy (E) at each pH to distinguish acid/base-catalyzed pathways .

Q. What statistical approaches are recommended for analyzing contradictory spectral data in structural elucidation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.